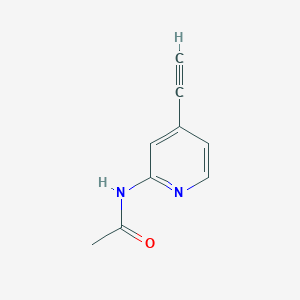

N-(4-ethynylpyridin-2-yl)acetamide

Descripción

N-(4-Ethynylpyridin-2-yl)acetamide (CAS 1445876-40-3) is a pyridine-based acetamide derivative characterized by an ethynyl (-C≡CH) substituent at the 4-position of the pyridine ring and an acetamide (-NH-CO-CH3) group at the 2-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. The ethynyl group enhances molecular rigidity and π-orbital interactions, which can influence binding affinity and selectivity .

Propiedades

IUPAC Name |

N-(4-ethynylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-3-8-4-5-10-9(6-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRVJGRCLHDJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethynylpyridin-2-yl)acetamide typically involves the reaction of 4-ethynylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-ethynylpyridine+acetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: N-(4-ethynylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of saturated acetamide derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(4-ethynylpyridin-2-yl)acetamide is used as a building block in organic synthesis. It can be employed in the synthesis of heterocyclic compounds and as a precursor for more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases and is studied for its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of N-(4-ethynylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Substituent-Driven Structural Variations

Structurally similar compounds to N-(4-ethynylpyridin-2-yl)acetamide are listed below, with key differences in pyridine-ring substituents and their implications:

| Compound Name | CAS Number | Substituents (Pyridine Ring) | Molecular Formula | Similarity Score | Key Features |

|---|---|---|---|---|---|

| This compound | 1445876-40-3 | 4-ethynyl, 2-acetamide | C₉H₈N₂O | 0.93 (Reference) | Rigid ethynyl group enhances π-stacking |

| N-(4-(Aminomethyl)pyridin-2-yl)acetamide | 1367908-69-7 | 4-aminomethyl, 2-acetamide | C₈H₁₁N₃O | 0.96 | Polar aminomethyl group improves solubility |

| N-(4-Chloropyridin-2-yl)acetamide | 245056-66-0 | 4-chloro, 2-acetamide | C₇H₇ClN₂O | N/A | Electron-withdrawing Cl alters electronic properties |

| N-(3-Chloro-4-hydroxyphenyl)acetamide | N/A | 3-Cl, 4-OH (phenyl ring) | C₈H₇ClNO₂ | N/A | Phenolic -OH enables hydrogen bonding |

Structural Insights :

- The ethynyl group in this compound provides steric and electronic effects distinct from the aminomethyl (polar) or chloro (electron-withdrawing) groups in analogs. These differences impact solubility, metabolic stability, and target engagement .

- Substitution on phenyl vs. pyridine rings (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) shifts pharmacological activity due to altered aromatic interactions .

Pharmacological Activity Comparisons

Enzyme Inhibition and Receptor Modulation

- MAO and Cholinesterase Inhibition: N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide exhibits potent MAO-A inhibition (IC₅₀ = 0.028 μM), highlighting the role of fused heterocycles in enhancing selectivity . In contrast, this compound lacks reported MAO activity, suggesting substituent-dependent target specificity.

- FPR2 Agonism: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide activates FPR2, a G-protein-coupled receptor involved in inflammation. The pyridazinone core is critical for this activity, unlike the pyridine-ethynyl scaffold .

Antiviral and Anticancer Activity

- SARS-CoV-2 Main Protease Binding: Pyridine-containing analogs like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) show strong binding to SARS-CoV-2 protease (binding affinity < -22 kcal/mol), attributed to interactions with HIS163 and ASN142 . this compound’s ethynyl group may similarly engage hydrophobic pockets but requires empirical validation.

Anticancer Activity :

Antimicrobial Activity

- Gram-Positive Bacteria and Fungi :

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) shows MIC values of 2–4 μg/mL against S. aureus. The benzo[d]thiazole group enhances membrane penetration .

- Structural simplicity of this compound may limit broad-spectrum antimicrobial efficacy compared to bulkier derivatives.

Actividad Biológica

N-(4-ethynylpyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an ethynyl substituent at the 4-position and an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 160.17 g/mol. The presence of the ethynyl group enhances its reactivity and potential interactions with biological macromolecules.

The mechanism of action for this compound involves several key interactions:

- Hydrogen Bonding : The acetamide group can form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity and receptor interactions.

- π-π Interactions : The ethynyl group can participate in π-π interactions with aromatic residues, modulating protein function.

These interactions suggest that this compound may act as a ligand in various biological processes, including enzyme-substrate interactions and receptor binding studies.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Some studies have suggested that derivatives of pyridine-based compounds, including this compound, show notable antimicrobial properties.

- Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways . This suggests potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that certain derivatives may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

In an experiment assessing the anti-inflammatory properties of pyridine derivatives, this compound demonstrated substantial inhibition of COX enzymes, leading to reduced levels of pro-inflammatory mediators. This positions the compound as a candidate for further development in anti-inflammatory therapies.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is beneficial:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(3-Ethynylpyridin-4-yl)acetamide | Antimicrobial, Anti-inflammatory | COX inhibition, Protein binding |

| N-(2-Ethynylpyridin-3-yl)acetamide | Anticancer | Targeting cell cycle regulation |

| This compound | Antimicrobial, Anti-inflammatory | COX inhibition, Ligand-receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.